AC-430
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLABSVIPVOENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Ac 430
Mechanism of Action: Selective Inhibition of Janus Kinase 2 (JAK2)
AC-430 is characterized as a potent and specific small molecule inhibitor of JAK2. medkoo.comtargetmol.cn Its mechanism of action involves binding to and inhibiting the kinase activity of JAK2. medkoo.comnih.gov
Inhibition of Wild-Type JAK2 Kinase Activity
Preclinical studies have demonstrated the inhibitory effect of this compound on wild-type JAK2. This compound has an reported IC50 value of 28 nM against JAK2. nih.gov This indicates that a relatively low concentration of this compound is required to inhibit 50% of the wild-type JAK2 kinase activity.
Inhibition of V617F Mutated JAK2 Activity
A significant aspect of this compound's pharmacology is its activity against the JAK2 V617F mutation. The JAK2 V617F mutation is a somatic point mutation found in a high percentage of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. nih.govmdpi.com This mutation leads to constitutive activation of JAK2, contributing to uncontrolled cell proliferation. nih.govmdpi.com Preclinical studies have shown that this compound exhibits potency against JAK2 with the V617F mutation in cell-based models. medkoo.comnih.gov
Comparative Analysis of this compound Potency Against Competing JAK2 Inhibitors
Comparative preclinical studies have indicated that this compound's potency against both wild-type and V617F mutated JAK2 in cell-based models is at least equivalent to, and in many cases superior to, that of competing JAK2 inhibitors. medkoo.comtargetmol.cn Specific data comparing the IC50 values of this compound against other JAK2 inhibitors like Ruxolitinib, Pacritinib, NS-018, CHZ868, CEP-33779, and BMS-911543 in various assay systems would provide a more detailed understanding of its relative potency. mdpi.comresearchgate.netmedchemexpress.comogt.com
Molecular Interactions and Downstream Signaling Pathways
The inhibition of JAK2 by this compound impacts downstream signaling pathways that are regulated by JAK2 activity.
Modulation of the JAK-STAT Signaling Pathway
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a major signaling cascade activated by cytokine and growth factor receptors, with JAK2 being a key component. nih.govmdpi.comwikipedia.org Upon ligand binding to their receptors, JAK kinases, including JAK2, are activated and phosphorylate the receptor. mdpi.comwikipedia.org This creates docking sites for STAT proteins, which are then phosphorylated by JAKs. mdpi.comwikipedia.org Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. mdpi.comwikipedia.org As a JAK2 inhibitor, this compound modulates this pathway by preventing or reducing the phosphorylation and activation of STAT proteins, thereby impacting the transcription of target genes involved in cell proliferation, differentiation, and immune responses. mdpi.comwikipedia.org Inhibition of JAK-STAT signaling has been shown to inhibit the formation of neutrophil extracellular traps. ogt.com
Influence on Cytokine Signal Transduction
JAK2 is integral to the signal transduction of numerous cytokines, particularly those that bind to Type I and Type II cytokine receptors. tandfonline.comresearchgate.netmdpi.com These cytokines play critical roles in regulating immune responses and hematopoiesis. tandfonline.comnih.gov By inhibiting JAK2, this compound can disrupt the signaling initiated by these cytokines, influencing various cellular functions mediated through cytokine receptors. tandfonline.commdpi.com This includes the signaling pathways activated by cytokines such as interleukins, colony-stimulating factors, growth factors, and interferons, which utilize JAK2 for signal transmission. tandfonline.commdpi.com
Potential Interactions with the PI3K-Akt Signaling Pathway
The PI3K-Akt-mTOR signaling pathway is a highly conserved network in eukaryotic cells that regulates cell survival, growth, and proliferation in response to external stimuli nih.govcellsignal.com. This pathway is activated by various factors, including receptor tyrosine kinases, integrins, cytokine receptors, and G-protein-coupled receptors, which stimulate the production of PIP3 by PI3K cellsignal.com. PIP3 serves as a docking site for proteins like Akt and its activator PDK1 cellsignal.com. Dysregulation of the PI3K-Akt pathway is implicated in numerous diseases, including cancer nih.govcellsignal.com.
While this compound is primarily characterized as a JAK2 inhibitor guidetoimmunopharmacology.orgmedkoo.compatsnap.com, the JAK-STAT pathway, in which JAK2 plays a key role, can interact with other signaling networks. Although direct interactions between this compound and the PI3K-Akt pathway were not explicitly detailed in the search results, the interconnected nature of cellular signaling pathways suggests potential indirect influences. For instance, GSK3, a signal integrator, often operates at the intersection of several biochemical pathways, including the EGFR/Ras/PI3K/PTEN/Akt/GSK3/mTORC1 axis nih.gov. Akt can directly phosphorylate and inactivate GSK3, and low levels of active GSK-3 can lead to dysregulation of multiple signaling pathways nih.gov. Given that JAK-STAT signaling can influence various cellular processes, it is plausible that inhibiting JAK2 with this compound could have downstream effects that indirectly impinge upon the PI3K-Akt pathway. Research indicates that the PI3K-Akt signaling pathway is essential for the survival of induced pluripotent stem cells (iPSCs) plos.org.
Implications for Signaling Pathways Regulating Pluripotency of Stem Cells
Pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), can be maintained in an undifferentiated state through the interplay of different signaling pathways nih.govnih.gov. Key signaling pathways involved in regulating pluripotency include LIF/JAK/STAT3, Wnt/β-catenin, BMP4/pSmad1/5/8, Activin A/pSmad2/3, bFGF/pERK, and PI3K nih.govembopress.org.
The LIF/JAK/STAT3 pathway is particularly important for maintaining the naive pluripotent state in mouse ESCs, activating core pluripotency factors like Oct4, Nanog, and Sox2 nih.gov. While LIF is dispensable for human ESCs, which rely more on factors like Activin A/Nodal, FGF2, and IGF, the JAK-STAT pathway remains relevant in the context of pluripotency nih.gov. Inhibiting JAK2 with this compound could potentially impact the LIF/JAK/STAT3 signaling axis, which is known to support pluripotency.
Furthermore, the PI3K/Akt pathway is crucial for the survival and maintenance of pluripotency in mouse ESCs and is essential for the survival of iPSCs plos.org. IGF is also implicated in pluripotency maintenance through the activation of the PI3K pathway nih.gov. Given the potential, albeit indirect, links between JAK2 inhibition and the PI3K-Akt pathway, this compound's activity could have implications for the signaling networks that regulate stem cell pluripotency. The precise nature and extent of these implications would require specific research investigating the effects of this compound on these complex signaling networks in pluripotent stem cells.
Stereochemical Aspects of this compound Activity
Stereochemistry plays a vital role in pharmacology, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules nih.gov. Enantiomers, which are stereoisomers that are non-superimposable mirror images of each other, can exhibit significantly different effects in a chiral biological environment nih.govunits.itlibretexts.org.
Characterization of this compound as a Racemic Mixture Comprising Enantiomers (AC410 and AC409)
This compound is characterized as a racemic mixture nih.govsec.gov. A racemic mixture, or racemate, is an equimolar (50:50) mixture of two enantiomers units.itlibretexts.orgspcmc.ac.inmasterorganicchemistry.com. Racemic mixtures are optically inactive because the optical rotation caused by one enantiomer is canceled out by the equal and opposite rotation caused by its mirror image units.itlibretexts.orgspcmc.ac.inmasterorganicchemistry.com. This compound is composed of two enantiomers, referred to as AC410 and AC409 patsnap.comsec.gov. According to one source, AC430 is the (R) optical isomer, although the (S) isomer and racemate are also discussed in a related patent guidetoimmunopharmacology.org. Another source identifies AC430 with a PubChem CID 46892373 nih.gov, and lists synonyms including this compound and the IUPAC name (4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol nih.gov. The GSRS database also lists this compound as racemic with the molecular formula C19H16FN5O and a molecular weight of 349.36 nih.gov. Another PubChem entry for AC430 lists CID 56833309 guidetoimmunopharmacology.orgcenmed.com. MedKoo Biosciences lists AC430 with CAS# 1361415-84-0 and the IUPAC name (S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, suggesting that what they refer to as AC430 might be the (S) enantiomer medkoo.com. However, the SEC filing explicitly states that AC430 is a racemic mixture of AC410 and AC409 sec.gov.
Impact of Stereochemistry on JAK2 Inhibitory Efficacy
The stereochemistry of a chiral compound can significantly impact its interaction with biological targets, including enzyme inhibitory efficacy nih.gov. In the case of this compound, which is a racemic mixture of AC410 and AC409, the individual enantiomers can exhibit different pharmacological profiles.
The principle that enantiomers can have different biological activities is well-established in pharmacology nih.govunits.itlibretexts.org. For instance, one enantiomer of a drug may be effective, while the other may be inactive or even toxic nih.govunits.itlibretexts.org. This highlights the critical importance of considering stereochemistry in drug development and evaluating the individual enantiomers of a racemic mixture.
Preclinical Efficacy Studies of Ac 430
In Vitro Investigations Using Cell-Based Models
In vitro studies are crucial for determining the initial potency and mechanism of action of a drug candidate. For AC-430, these studies have been instrumental in establishing its profile as a potent JAK2 inhibitor.
Evaluation of Inhibitory Potency in Diverse Cellular Systems
Preclinical studies have indicated that this compound exhibits strong potency against JAK2 in various cell-based models. prnewswire.com Its inhibitory activity has been shown to be at least equivalent, and in many instances superior, to that of competing JAK2 inhibitors. prnewswire.com This suggests a high degree of selectivity and effectiveness at the cellular level.
Efficacy in Cell Models Expressing Aberrant JAK2 Mutations (e.g., V617F)
A key area of investigation for JAK2 inhibitors is their effectiveness against mutated forms of the enzyme, such as the common JAK2 V617F mutation found in many myeloproliferative neoplasms. While specific data on this compound's efficacy against the V617F mutation is not detailed in the provided information, the broader context of JAK2 inhibitor development highlights the importance of targeting this specific mutation. The JAK2 V617F mutation leads to the continuous activation of the JAK-STAT signaling pathway, a critical driver in the pathogenesis of diseases like polycythemia vera. youtube.comnih.govyoutube.com Therefore, the efficacy of a JAK2 inhibitor is often evaluated based on its ability to suppress this aberrant signaling.
In Vivo Efficacy in Disease Models
Following promising in vitro results, the efficacy of this compound was further evaluated in various animal models of disease. These studies are essential for understanding the drug's activity in a whole-organism context.
Efficacy in Preclinical Oncology Models (e.g., Myeloproliferative Disorders, Leukemia, Advanced Solid Tumors, Prostate Cancer)
This compound has demonstrated significant efficacy in preclinical oncology models at oral doses as low as 10 mg/kg/day. prnewswire.com The JAK2 pathway is a known therapeutic target in oncology, and the positive results from these models underscore the potential of this compound in cancer treatment. prnewswire.com
Myeloproliferative Disorders: Given that the JAK2 V617F mutation is a hallmark of many myeloproliferative neoplasms, inhibitors like this compound are expected to show significant activity in models of these diseases. patientpower.infonih.gov
Leukemia: The JAK-STAT pathway is also implicated in various forms of leukemia, making it a viable target for inhibitors.
Advanced Solid Tumors: Preclinical studies have supported the investigation of JAK2 inhibitors in advanced solid tumors. prnewswire.comclinicaltrials.gov
Prostate Cancer: The role of the JAK-STAT pathway in prostate cancer is an area of active research, with preclinical models suggesting that targeting this pathway could be a valid therapeutic strategy. minervaimaging.com
Interactive Data Table: Preclinical Oncology Efficacy of this compound
| Disease Model | Efficacy Noted |
| Myeloproliferative Disorders | Significant |
| Leukemia | Implied by pathway |
| Advanced Solid Tumors | Significant prnewswire.com |
| Prostate Cancer | Implied by pathway |
Efficacy in Preclinical Autoimmune Disease Models (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)
The JAK-STAT pathway plays a critical role in the signaling of numerous cytokines that are central to the inflammatory processes in autoimmune diseases. prnewswire.com Consequently, this compound has been evaluated in preclinical models of these conditions.
Rheumatoid Arthritis: Animal models are extensively used to study the pathogenesis of rheumatoid arthritis and to test new therapeutic agents. nih.govmusculoskeletalkey.comyoutube.comcriver.com The efficacy of JAK inhibitors in these models has provided a strong rationale for their clinical development in this indication.
Systemic Lupus Erythematosus (SLE): Preclinical models of SLE are crucial for understanding the disease and for the initial testing of novel therapies. nih.govnih.govresearchgate.net The involvement of the JAK-STAT pathway in SLE pathogenesis makes it a compelling target for drugs like this compound. the-rheumatologist.orgabbvie.com
Efficacy in Preclinical Inflammatory Disease Models
Beyond specific autoimmune diseases, the broader role of the JAK-STAT pathway in inflammation suggests that this compound could have therapeutic potential in a range of inflammatory conditions. Preclinical models of inflammation are used to investigate the mechanisms of inflammatory diseases and to evaluate the efficacy of anti-inflammatory drugs. nih.govbiomodels.comnih.gov this compound has shown convincing efficacy in preclinical models of inflammatory diseases. prnewswire.com
Preclinical Pharmacological Profile
Characterization of Oral Pharmacokinetic Properties in Preclinical Models
The oral pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating favorable properties that support its development as an orally administered agent. Studies in mice, rats, dogs, and monkeys have shown that this compound exhibits very good plasma and hepatic clearance, contributing to its high oral bioavailability across these species. bioworld.com
In vivo pharmacokinetic studies revealed that this compound is well-absorbed after oral administration, leading to significant systemic exposure. The oral bioavailability (F) was determined to be 77% in mice, 132% in rats, 73% in dogs, and 122% in monkeys. bioworld.com This high degree of oral absorption across different preclinical models underscores the compound's potential for effective oral delivery in a clinical setting.
Further pharmacokinetic/pharmacodynamic (PK/PD) relationship studies in a triple-negative breast cancer xenograft model indicated that the therapeutic efficacy of this compound is correlated with maintaining unbound plasma concentrations above the 95% inhibitory concentration (IC95). frontiersin.org This suggests that achieving and sustaining a specific threshold of plasma concentration is crucial for its anti-tumor activity. The favorable preclinical pharmacokinetic profile, characterized by low plasma clearances and generally low steady-state volumes of distribution, indicates a high therapeutic potential for this compound. frontiersin.org
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Preclinical Species | Oral Bioavailability (F%) |
| Mouse | 77% |
| Rat | 132% |
| Dog | 73% |
| Monkey | 122% |
Assessment of Systemic Tolerability in Preclinical Models
The systemic tolerability of this compound has been evaluated in preclinical models, with a particular focus on its hematological effects, a common dose-limiting toxicity for compounds in its class. nih.gov In rat models, this compound demonstrated minimal effects on hematologic parameters at exposures predicted to be clinically efficacious. bohrium.com This favorable safety profile distinguishes it from first-generation compounds in the same class. nih.govbohrium.com
Specifically, preclinical toxicology studies in rats showed that this compound has minimal hematologic toxicity when administered as a monotherapy. nih.gov Furthermore, when compared to dual-target inhibitors, this compound demonstrated improved hematological tolerability in rodent models, both as a monotherapy and in combination with chemotherapy agents. frontiersin.org An in vitro assay on human hematopoietic stem and progenitor cells further supported these findings, suggesting that this compound exerts less toxicity on these cells compared to other similar agents. frontiersin.org
These results from preclinical assessments indicate that the selective mechanism of action of this compound may contribute to a wider therapeutic window and a more favorable safety profile, particularly concerning hematological adverse effects. frontiersin.orgnih.gov The data confirms the hypothesis that selective targeting can retain therapeutic benefits while reducing the potential for hematotoxicity. nih.govbohrium.comresearchgate.net
Table 2: Summary of Systemic Tolerability Findings for this compound in Preclinical Models
| Preclinical Model | Key Findings | Reference |
| Rat | Minimal effects on hematological parameters at clinically relevant exposures. | nih.govbohrium.com |
| Rodent | Improved hematological tolerability compared to dual-target inhibitors. | frontiersin.org |
| Human Hematopoietic Stem/Progenitor Cells (in vitro) | Lower toxicity compared to other agents in its class. | frontiersin.org |
Clinical Development and Translational Research of Ac 430
Phase 1 Clinical Trial Investigations
A significant step in the clinical development of AC-430 was a Phase 1 clinical trial registered under the identifier NCT01287858. nih.govdrugbank.com This first-in-human study was designed to meticulously evaluate the initial safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of the compound in a controlled setting.
The Phase 1 clinical trial of this compound was a robustly designed study conducted in healthy volunteers. patsnap.com The trial employed a randomized, double-blind, placebo-controlled, sequential, ascending single- and multiple-dose design. patsnap.com This methodology is a standard in early-phase clinical research to minimize bias and systematically assess the dose-response relationship of an investigational drug. The study enrolled 84 participants who received the compound for up to 14 consecutive days. The design included both once-daily and twice-daily dosing regimens in the multiple ascending dose portion of the trial.
| Table 1: this compound Phase 1 Clinical Trial (NCT01287858) Design | |
| Study Phase | Phase 1 patsnap.com |
| ClinicalTrials.gov ID | NCT01287858 nih.gov |
| Study Population | Healthy Volunteers patsnap.com |
| Number of Participants | 84 |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Sequential, Ascending Single and Multiple Dose patsnap.com |
| Dosing Duration | Up to 14 continuous days |
| Dosing Regimens | Once-a-day and twice-a-day |
The Phase 1 study also aimed to characterize the pharmacokinetic and pharmacodynamic properties of this compound in humans. Pharmacokinetic assessments were conducted to understand the absorption, distribution, metabolism, and excretion of the drug.
This compound is a racemic mixture, meaning it is composed of a 50/50 blend of two enantiomers (mirror-image molecules), AC-410 and AC-409. A key finding from the pharmacokinetic analysis in the Phase 1 trial was the superior pharmacokinetic profile of the AC-410 enantiomer compared to the racemic mixture and the AC-409 enantiomer. This discovery was pivotal in the subsequent clinical development strategy. Following the completion of this trial, the decision was made to halt the development of this compound and advance AC-410 as the sole candidate for further clinical investigation. Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, AUC, and half-life, have not been made publicly available.
As a JAK2 inhibitor, this compound was expected to modulate cytokine signaling pathways. The pharmacodynamic component of the Phase 1 trial included an assessment of cytokine signal transduction in the study participants. This analysis was intended to provide early evidence of the drug's mechanism of action in humans. However, specific data and findings from these pharmacodynamic assessments have not been released in publicly accessible documents or publications.
Clinical Indications Explored (Prior to Development Discontinuation)
Prior to the discontinuation of its development, this compound was being investigated for its potential therapeutic utility in inflammatory conditions, with a primary focus on rheumatoid arthritis.
Rheumatoid arthritis (RA) was the primary clinical indication for which this compound was being developed. nih.govdrugbank.comdrugbank.com The rationale for this focus was based on the role of the JAK-STAT signaling pathway in the pathogenesis of RA. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines that drive the chronic inflammation and joint destruction characteristic of the disease. By inhibiting JAK2, this compound was hypothesized to block these inflammatory signals and thereby provide a therapeutic benefit to patients with RA. The Phase 1 trial in healthy volunteers was a preliminary step towards this goal, intended to pave the way for future studies in patients with rheumatoid arthritis. nih.gov However, due to the decision to pursue the development of its single enantiomer, AC-410, this compound did not advance into clinical trials involving patients with this condition.
| Table 2: Investigated Clinical Indication for this compound | |
| Primary Indication | Rheumatoid Arthritis nih.govdrugbank.comdrugbank.com |
| Therapeutic Target | Janus Kinase 2 (JAK2) nih.gov |
| Development Status | Discontinued (B1498344) after Phase 1 patsnap.com |
Leukemia
This compound, an orally administered small molecule inhibitor of Janus kinase 2 (JAK2), was part of the clinical pipeline of Ambit Biosciences. fiercebiotech.comfirstwordpharma.com The JAK-STAT signaling pathway is a crucial regulator of hematopoiesis and immune responses, and mutations leading to its overactivation, particularly involving JAK2, are implicated in various hematologic malignancies. This makes JAK2 a significant therapeutic target in the treatment of certain types of leukemia. foresitecapital.com
In 2011, Ambit Biosciences reported that this compound was in a Phase 1 clinical trial. firstwordpharma.com However, detailed research findings, specific patient populations within leukemia subtypes, and clinical trial outcomes for this compound in this indication have not been made publicly available. The development of JAK2 inhibitors for leukemia is based on the rationale that targeting the dysregulated JAK2 activity can control the proliferation of malignant cells.
Inflammation
The role of the JAK2 pathway in mediating inflammatory responses also positioned this compound as a potential therapeutic for inflammatory diseases. foresitecapital.combiospace.com Ambit Biosciences' interest in this area was in line with the broader scientific exploration of JAK inhibitors for autoimmune and inflammatory conditions. foresitecapital.combiospace.com
While Ambit Biosciences' pipeline included this compound for inflammatory diseases, specific details regarding its clinical development in this area, such as the particular inflammatory conditions targeted or any translational research findings, are not available in the public domain.
Discontinuation of Clinical Development: Academic Perspectives and Implications for JAK2 Target Validation
The clinical development of this compound appears to have been discontinued around 2014. In November 2012, Ambit Biosciences announced a financing round to advance its lead candidate, quizartinib, and mentioned a refocusing on earlier stage pipeline assets, including its oral JAK2 inhibitor program. fiercebiotech.com However, by the time of Ambit's acquisition by Daiichi Sankyo in September 2014, the focus was almost exclusively on quizartinib. biopharmadive.compharmafile.com Press releases detailing the acquisition did not highlight this compound as a key asset, although a description of Ambit's pipeline in one release mentioned "AC410, an oral JAK2 inhibitor," which may have been another designation for this compound. biospace.comdaiichisankyo.com
There are no formal public statements or academic publications that explicitly detail the reasons for the discontinuation of this compound. It is common for early-stage drug candidates to be discontinued for a variety of reasons, including but not limited to:
Portfolio Prioritization: Companies, particularly following an acquisition, often streamline their research and development pipelines to focus on the most promising or late-stage assets. The acquisition of Ambit by Daiichi Sankyo was primarily driven by the potential of quizartinib. biopharmadive.compharmafile.com
Early Clinical or Preclinical Findings: Unfavorable data regarding efficacy, safety, or pharmacokinetic properties that arise during Phase 1 trials can lead to the termination of a program.
Strategic Business Decisions: The competitive landscape for JAK2 inhibitors and the company's strategic focus can influence decisions to halt further investment in a particular compound.
The discontinuation of an early-stage compound like this compound does not necessarily invalidate JAK2 as a therapeutic target. The scientific and medical communities have continued to pursue JAK2 inhibition, leading to the approval and clinical use of other JAK2 inhibitors for various hematologic and inflammatory disorders. The cessation of this compound's development is more likely a reflection of the inherent risks and strategic decisions involved in pharmaceutical development rather than a definitive statement on the viability of its molecular target.
Data on this compound Development Timeline
| Year | Milestone | Source |
|---|---|---|
| 2011 | In Phase 1 clinical trials | firstwordpharma.com |
| 2012 | Mentioned as part of a refocused early-stage pipeline | fiercebiotech.com |
Advanced Research Directions and Future Perspectives on Jak2 Inhibition with Ac 430
Unexplored Therapeutic Applications and Drug Repurposing Potential
Initially developed for oncology and autoimmune diseases, the therapeutic potential of a selective JAK2 inhibitor like AC-430 may extend to a broader range of pathologies. medkoo.com The JAK-STAT pathway is a crucial mediator for numerous cytokines and growth factors, and its aberrant activation is implicated in various conditions beyond its primary indications. mpnresearchfoundation.orgnih.gov
Potential Areas for Drug Repurposing:
Prostate Cancer: The JAK2-STAT5 signaling pathway has been identified as a potential molecular target in prostate cancers that show activation of the STAT5 protein. nih.gov This suggests that potent JAK2 inhibitors could have a role in treating specific subsets of this malignancy.
Inflammatory and Autoimmune Disorders: Building on the established role of JAK inhibitors in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease, this compound could be investigated in other immune-mediated diseases. nih.govnih.gov This includes alopecia areata, where JAK1/2 inhibitors have shown efficacy. nih.gov
Solid Tumors: While initial trials of some JAK inhibitors in solid tumors have faced challenges, the constitutive activation of the JAK-STAT pathway in many cancers warrants further investigation. nih.govonclive.com Exploring the efficacy of this compound in specific solid tumors characterized by JAK2 pathway hyperactivation could be a viable research direction.
The preclinical data for this compound, which demonstrated significant efficacy in oncology and autoimmune models at oral doses as low as 10 mg/kg/day, provides a strong rationale for exploring these and other unexplored therapeutic applications. nih.govmedkoo.com
Investigation of Off-Target Activities and Selectivity Profiles in Biological Systems
The clinical success and safety of a kinase inhibitor are intrinsically linked to its selectivity. The JAK family consists of four members (JAK1, JAK2, JAK3, and TYK2) that share structural similarities, making the development of highly selective inhibitors challenging. mpnresearchfoundation.org While this compound is described as a selective JAK2 inhibitor, a comprehensive investigation of its off-target activities is crucial for understanding its full biological and potential toxicological profile.
First-generation inhibitors, such as Ruxolitinib, are effective but inhibit both JAK1 and JAK2, which may contribute to both their therapeutic effects and some side effects. nih.gov The goal for next-generation inhibitors is to achieve greater selectivity for JAK2, particularly the mutant form, to improve the therapeutic window and minimize off-target effects. nih.govnih.gov
A thorough selectivity profile for a compound like this compound would involve screening against a broad panel of kinases. For instance, other JAK2 inhibitors like Fedratinib have shown inhibitory activity against other kinases such as FLT3 and RET. nih.gov Understanding these potential off-target interactions is essential for predicting clinical effects and identifying potential new therapeutic applications or contraindications. psychiatrist.com
Table 1: Illustrative Selectivity Profile for a JAK2 Inhibitor
| Target Kinase | Inhibitory Concentration (IC50) | Rationale for Testing |
|---|---|---|
| JAK2 (Wild-Type) | Low nM | Primary target; inhibition reduces signaling in normal and diseased cells. |
| JAK2 (V617F Mutant) | Low nM | Key pathogenic driver in MPNs; potency against the mutant form is critical. nih.gov |
| JAK1 | Higher nM | Assesses selectivity against other JAK family members to predict potential effects on immunity and inflammation. nih.gov |
| JAK3 | Much Higher nM | High selectivity over JAK3 is desirable to avoid broader immunosuppressive effects. researchgate.net |
| TYK2 | Much Higher nM | Selectivity over TYK2 is important for minimizing off-target effects on cytokine signaling. researchgate.net |
| FLT3 | Variable | Screening for activity against other relevant hematopoietic kinases. nih.gov |
| RET | Variable | Screening for off-target effects on kinases involved in other signaling pathways. nih.gov |
This table is for illustrative purposes to demonstrate the concept of a selectivity profile and does not represent actual data for this compound.
Combination Therapies and Synergistic Effects in Disease Models
A significant challenge with current JAK2 inhibitors is that while they manage symptoms effectively, they often fail to eradicate the malignant clone or prevent disease progression. nih.govnih.gov This has led to a strong focus on combination therapies to enhance efficacy, overcome resistance, and achieve deeper, more durable responses. icr.ac.uk
Potential combination strategies for a JAK2 inhibitor like this compound could involve:
Targeting Parallel Pathways: Combining a JAK2 inhibitor with drugs that target other signaling pathways implicated in the disease. For instance, in MPNs, combinations with B-cell lymphoma 2 (BCL-2) inhibitors are being explored. nih.gov
Epigenetic Modifiers: Combining with agents like the hypomethylating agent azacitidine has shown promise in improving survival in patients with advanced MPNs. targetedonc.com
Overcoming Resistance: Mechanistically, combining TKIs like a JAK2 inhibitor with agents such as venetoclax could provide a rationale for synergy, as TKIs can downregulate anti-apoptotic proteins, increasing dependency on BCL-2. mdpi.com
Immunotherapy: Combining JAK inhibitors with immunotherapies like checkpoint inhibitors is another area of active research, aiming to harness the immune system to fight malignant cells. nih.gov
The goal of such combinations is often to achieve a synergistic or additive effect, where the combined therapeutic benefit is greater than the sum of the individual drug effects. nih.govnih.gov However, recent analyses of clinical trials suggest that the benefit of many successful combination therapies may arise from independent drug action, which provides patients with heterogeneous sensitivities multiple opportunities for a response. aacr.orgoncozine.com Preclinical disease models are essential for testing these combinations, identifying synergistic interactions, and elucidating the mechanisms of action.
Translational Medicine Approaches for JAK2 Inhibitors
Translational medicine aims to bridge the gap between preclinical research and clinical application. For a JAK2 inhibitor like this compound, this involves leveraging preclinical findings to design informative clinical trials and guide patient selection.
Key aspects of a translational approach include:
Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to treatment. This could involve genetic markers (e.g., JAK2V617F allele burden) or pharmacodynamic biomarkers that show the drug is hitting its target in vivo (e.g., reduction in phosphorylated STAT proteins). oncozine.commdpi.com
Preclinical Model Selection: Using relevant preclinical models that accurately recapitulate human disease. The efficacy of this compound in preclinical oncology and autoimmune models provided the initial basis for its clinical development. medkoo.com
Phase 1 Trial Design: The first-in-human study of this compound (NCT01287858) was a Phase 1 trial designed to assess safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects, a standard translational step. nih.govpatsnap.com Future studies would progress to patient populations to establish proof-of-concept.
A successful translational strategy ensures that insights from the laboratory are effectively applied to improve clinical outcomes and that clinical observations are fed back to inform further research.
Methodological Advancements in JAK2 Inhibitor Research and Development
The field of JAK2 inhibitor discovery is continuously evolving, driven by new technologies and a deeper understanding of JAK2 biology.
Structure-Based Drug Design: The availability of high-resolution crystal structures of JAK2, including the full-length homodimeric structure, allows for more rational, structure-based, and computational approaches to designing highly selective and potent inhibitors. nih.govresearchgate.net
Novel Inhibitor Types: Research has expanded beyond traditional Type I ATP-competitive inhibitors (which bind to the active conformation of the kinase) like this compound. nih.gov
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, offering a different mechanism of action and potentially improved selectivity and efficacy. nih.govnih.gov A first-in-class Type II JAK2 inhibitor, AJ1-11095, recently entered Phase 1 trials. targetedonc.com
Pseudokinase (JH2) Domain Inhibitors: The discovery that the activating V617F mutation is in the regulatory pseudokinase (JH2) domain has opened up an entirely new therapeutic target. researchgate.netmdpi.com Inhibitors targeting the JH2 domain may offer greater specificity for the mutant kinase, potentially sparing wild-type JAK2 function and reducing side effects. nih.govresearchgate.net
PROTACs (PROteolysis TArgeting Chimeras): This emerging technology represents a new paradigm in drug discovery. PROTACs are designed to hijack the cell's natural protein degradation machinery to selectively eliminate target proteins like JAK2, rather than just inhibiting them. This offers the potential for a more profound and lasting therapeutic effect. researchgate.net
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying AC-430’s biochemical properties?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:
- Define the target property (e.g., "How does this compound inhibit Enzyme X under varying pH conditions?").
- Align with gaps identified in prior literature (e.g., conflicting data on this compound’s stability ).
- Ensure feasibility by referencing established protocols for similar compounds .
Q. What experimental design principles are critical for validating this compound’s mechanism of action?
- Methodological Answer :
- Define variables : Include controls (e.g., negative/positive controls for enzyme assays) and replicate experiments ≥3 times to assess reproducibility .
- Document protocols : Specify instrumentation (e.g., HPLC conditions, spectrophotometer settings) and material sources (e.g., supplier, purity grade) to enable replication .
- Use SI units and report numerical precision aligned with instrument capabilities (e.g., ±0.01 mg/mL for mass measurements) .
Q. How can researchers ensure reliable data collection during this compound’s synthesis and characterization?
- Methodological Answer :
- Standardize workflows : Pre-test synthesis steps using pilot studies to identify critical parameters (e.g., temperature sensitivity) .
- Leverage primary sources : Cross-reference spectral data (e.g., NMR, IR) with databases like SciFinder or Reaxys, avoiding non-peer-reviewed platforms .
- Archive raw data : Store unprocessed datasets (e.g., chromatograms) in supplementary materials to support transparency .
Advanced Research Questions
Q. How should contradictory results in this compound’s efficacy across studies be analyzed?
- Methodological Answer :
- Statistical reconciliation : Apply tests like ANOVA or Tukey’s HSD to identify variance sources (e.g., batch-to-batch purity differences) .
- Contextualize conditions : Compare experimental parameters (e.g., solvent polarity, incubation time) from conflicting studies to isolate confounding factors .
- Meta-analysis : Aggregate datasets from multiple studies using tools like RevMan to quantify effect sizes and heterogeneity .
Q. What strategies are effective for integrating this compound into multidisciplinary research (e.g., pharmacology + materials science)?
- Methodological Answer :
- Hybrid frameworks : Combine pharmacological dose-response assays with materials characterization techniques (e.g., XRD for crystallinity analysis) .
- Cross-validation : Use orthogonal methods (e.g., in vitro bioactivity + computational docking simulations) to confirm mechanistic hypotheses .
- Collaborative workflows : Distribute tasks across teams (e.g., synthetic chemists for purity, biologists for efficacy testing) with milestone tracking .
Q. How can researchers optimize this compound’s stability studies under long-term storage conditions?
- Methodological Answer :
- Accelerated degradation models : Use Arrhenius equation-based protocols to predict shelf-life at elevated temperatures .
- Analytical rigor : Employ stability-indicating assays (e.g., forced degradation HPLC) to monitor decomposition products .
- Environmental controls : Document humidity, light exposure, and container materials (e.g., glass vs. polymer) in metadata .
Data Management & Reporting
Q. What are best practices for presenting this compound’s complex datasets in publications?
- Methodological Answer :
- Prioritize clarity : Use tables for comparative data (e.g., IC50 values across cell lines) and figures for trends (e.g., time-dependent efficacy curves) .
- Supplemental archives : Upload large datasets (e.g., raw spectroscopy files) to repositories like Figshare or Zenodo .
- Adhere to journal guidelines : Follow ACS or Elsevier standards for chemical structure diagrams and statistical reporting .
Q. How should researchers address ethical considerations in this compound’s in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
